eCF506-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

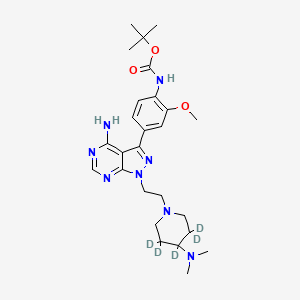

C26H38N8O3 |

|---|---|

Molecular Weight |

515.7 g/mol |

IUPAC Name |

tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)/i9D2,10D2,18D |

InChI Key |

GMPQGWXPDRNCBL-XJMIFHCFSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1([2H])N(C)C)([2H])[2H])CCN2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)NC(=O)OC(C)(C)C)OC)N)[2H] |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

eCF506-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and selective, orally bioavailable inhibitor of Src family kinases (SFKs).[1][2][3][4] Extensive in vitro studies have elucidated a unique mechanism of action that distinguishes it from classical ATP-competitive kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro mechanism of action of eCF506, detailing its molecular interactions, impact on cellular signaling, and methodologies for its evaluation.

Core Mechanism: Conformation-Selective Inhibition of SRC

The primary molecular target of eCF506 is the non-receptor tyrosine kinase SRC.[3][5] Unlike many SRC inhibitors that target the active conformation of the kinase, eCF506 uniquely binds to and stabilizes the native, inactive "closed" conformation of SRC.[2][5][6][7] This conformation-selective binding has two profound consequences:

-

Inhibition of Catalytic Activity: By locking SRC in its inactive state, eCF506 prevents the autophosphorylation of SRC at tyrosine 419 (Y419), a critical step for its kinase activity.[5] This leads to a potent, sub-nanomolar inhibition of SRC's enzymatic function.[1][3]

-

Disruption of Scaffolding Functions: The inactive conformation of SRC sequesters its SH2 and SH3 domains, preventing them from interacting with other proteins.[5] A key consequence of this is the inhibition of the formation of the SRC-Focal Adhesion Kinase (FAK) complex, a crucial interaction for downstream signaling in cell adhesion, migration, and proliferation.[5] This dual action of inhibiting both catalytic and scaffolding functions represents a significant advantage over traditional SRC inhibitors.[3][5]

Quantitative Analysis of In Vitro Activity

The potency and selectivity of eCF506 have been quantified through various in vitro assays.

| Target/Assay | IC50/GI50 Value | Cell Line(s) | Reference |

| Enzymatic Assays | |||

| SRC (cell-free) | < 0.5 nM | - | [1] |

| SRC | 0.47 nM | - | [2] |

| YES1 | 2.1 nM | - | [2] |

| Cellular Assays | |||

| SRC Phosphorylation (pY419) Inhibition | Potent inhibition at 0.1 µmol/L | MDA-MB-231, MCF7, T-47D, ZR-75.1 | [5] |

| FAK Autophosphorylation Inhibition | Indirect reduction | MCF7, MDA-MB-231 | [5] |

| Antiproliferative Activity (GI50) | |||

| Breast Cancer Cell Lines | Varies by subtype | Panel of 16 breast cancer cell lines | [5] |

| Chronic Myeloid Leukemia (BCR-ABL+) | Lower activity compared to SRC/ABL inhibitors | LAMA-84, KCL-22, K-562 | [5] |

Signaling Pathway Modulation

eCF506 significantly impacts key cellular signaling pathways downstream of SRC.

Caption: eCF506 mechanism of action on the SRC-FAK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

Co-Immunoprecipitation for SRC-FAK Complex Formation

This assay is used to assess the scaffolding function of SRC and the inhibitory effect of eCF506 on protein-protein interactions.

Caption: Workflow for co-immunoprecipitation of SRC-FAK complex.

Protocol:

-

Cell Culture: MDA-MB-231 cells are seeded in 10 cm dishes and allowed to attach overnight.[5]

-

Compound Treatment: Cells are treated with eCF506, a control inhibitor (e.g., dasatinib), or DMSO for 6 hours.[5][6]

-

Lysis: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Immunoprecipitation: Cell lysates are incubated overnight with magnetic beads conjugated to an anti-SRC antibody.[6]

-

Washing and Elution: The beads are magnetically separated and washed to remove non-specific binding. The bound proteins are then eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The levels of SRC and co-immunoprecipitated FAK are detected using specific primary and secondary antibodies.[5][6]

Western Blotting for SRC and FAK Phosphorylation

This method is employed to quantify the inhibition of SRC catalytic activity and its downstream effects.

Protocol:

-

Cell Treatment: Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are treated with varying concentrations of eCF506 for a specified duration.

-

Protein Extraction: Cells are lysed, and total protein is quantified.

-

Electrophoresis and Transfer: Equal amounts of protein are run on an SDS-PAGE gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for total SRC, phosphorylated SRC (pY419), total FAK, and phosphorylated FAK (pY576/577, pY861, pY925).[5]

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified using densitometry.

Cell Proliferation Assays (GI50)

These assays determine the concentration of eCF506 required to inhibit cell growth by 50%.

Caption: General workflow for cell proliferation (GI50) assay.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Addition: After allowing the cells to adhere, a range of eCF506 concentrations are added.

-

Incubation: Plates are incubated for a period, typically 72 hours.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescence data is normalized to untreated controls, and the GI50 value is calculated using non-linear regression analysis.

Selectivity Profile

A key feature of eCF506 is its high selectivity for SRC Family Kinases over other kinases, notably a greater than 950-fold selectivity for SRC over ABL kinase.[2][3] This is in stark contrast to many clinical SRC inhibitors, which are often dual SRC/ABL inhibitors.[6] This high selectivity is thought to contribute to its improved tolerability profile observed in preclinical models.[5]

Conclusion

The in vitro mechanism of action of eCF506 is characterized by its unique conformation-selective inhibition of SRC, leading to a dual blockade of both catalytic and scaffolding functions. This results in potent and selective inhibition of SRC-mediated signaling pathways, which translates to antiproliferative and antimigratory effects in cancer cell models. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this promising therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dundee.ac.uk [dundee.ac.uk]

- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

eCF506-d5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small molecule inhibitor of SRC family kinases (SFKs). Its discovery represents a significant advancement in the pursuit of targeted cancer therapies. Unlike many kinase inhibitors that target the active conformation of the enzyme, eCF506 uniquely binds to and stabilizes the inactive conformation of SRC. This mechanism not only inhibits the catalytic activity of SRC but also disrupts its scaffolding functions, leading to a more comprehensive shutdown of SRC-mediated signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of eCF506, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The deuterated version, eCF506-d5, is used as an internal standard in analytical studies.

Discovery and Rationale

The development of eCF506 was driven by the need for highly selective SRC inhibitors with a differentiated mechanism of action to overcome the limitations of existing multi-kinase inhibitors that also target ABL kinase.[1] Increased activity of the non-receptor tyrosine kinase SRC is strongly associated with the proliferation, migration, and drug resistance of various solid tumors, including breast, colon, and prostate cancers.[1] The design strategy for eCF506 focused on achieving sub-nanomolar potency against SRC while maintaining a high degree of selectivity over other kinases, particularly ABL, to minimize off-target effects and improve the therapeutic window.[1]

Synthesis Pathway

Below is a generalized logical workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, which would be adapted for the specific synthesis of eCF506.

Quantitative Data

The potency and selectivity of eCF506 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Profile of eCF506

| Kinase | IC50 (nM) | Reference |

| SRC | <0.5 | [2] |

| YES1 | 2.1 | [2] |

| ABL | >950 | [2] |

Table 2: Anti-proliferative Activity of eCF506 in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) | Reference |

| BT-549 | Triple Negative | ~0.015-0.22 | [3] |

| MDA-MB-157 | Triple Negative | ~0.015-0.22 | [3] |

| MDA-MB-231 | Triple Negative | ~0.015-0.22 | [3] |

| MCF7 | ER+ | ~0.015-0.22 | [3] |

| ZR-75.1 | ER+ | ~0.015-0.22 | [3] |

| T-47D | ER+ | ~0.015-0.22 | [3] |

| JIMT-1 | HER2+ | ~0.22 | [3] |

Mechanism of Action and Signaling Pathway

eCF506 exerts its therapeutic effects by targeting the SRC signaling pathway. A key and differentiating feature of eCF506 is its ability to lock SRC into its native, inactive "closed" conformation.[2] This has a dual effect:

-

Inhibition of Catalytic Activity: By binding to the inactive state, eCF506 prevents the conformational changes required for SRC's kinase activity, thus blocking the phosphorylation of downstream substrates.[2]

-

Disruption of Scaffolding Function: The stabilization of the inactive conformation also prevents SRC from forming a complex with its binding partners, most notably Focal Adhesion Kinase (FAK).[1][4] This disruption of the SRC-FAK complex is a critical aspect of its mechanism, as this complex is central to cell adhesion, migration, and survival signals.[1]

The binding of eCF506 to SRC leads to a reduction in the autophosphorylation of SRC at tyrosine 419 (Y419) and subsequently decreases the phosphorylation of FAK at SRC-dependent sites (Y576/577, Y861, Y925).[1] Interestingly, eCF506 also indirectly leads to a decrease in FAK autophosphorylation at Y397, a site crucial for the recruitment of SRC.[1]

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 values of compounds against specific kinases.

Materials:

-

Kinase of interest (e.g., recombinant human SRC)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compound (e.g., eCF506) serially diluted in DMSO

-

Assay buffer (e.g., 1x Kinase Buffer A)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. From this, create intermediate dilutions at 3x the final desired concentration in the assay buffer.

-

Reagent Preparation: Prepare a 3x solution of the kinase and a 3x solution of the Eu-anti-Tag antibody in assay buffer. Prepare a 3x solution of the Kinase Tracer in assay buffer.

-

Assay Assembly:

-

Add 5 µL of the 3x compound intermediate dilution to the assay plate.

-

Add 5 µL of the 3x kinase/antibody mixture.

-

Add 5 µL of the 3x tracer solution.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effect of a compound on cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

-

Complete cell culture medium

-

Test compound (e.g., eCF506)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Conclusion

eCF506 (NXP900) is a promising, highly selective SRC inhibitor with a unique mechanism of action that confers both potent anti-catalytic and anti-scaffolding activity. Its ability to stabilize the inactive conformation of SRC leads to a more complete inhibition of the SRC signaling pathway, which has translated to significant anti-tumor efficacy in preclinical models. The favorable selectivity profile, particularly the thousand-fold selectivity over ABL kinase, suggests a potential for an improved safety profile in clinical settings. The ongoing clinical development of NXP900 will further elucidate its therapeutic potential in various cancers. This technical guide provides a comprehensive overview of the key data and methodologies that underpin the discovery and characterization of this novel therapeutic agent.

References

- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

Navigating the Preclinical Path of eCF506-d5: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the deuterated Src kinase inhibitor, eCF506-d5, in dimethyl sulfoxide (DMSO). As a critical solvent in preclinical drug discovery for compound storage and in vitro assays, understanding the behavior of this compound in DMSO is paramount for generating accurate and reproducible data. This document outlines available data for the non-deuterated analog, eCF506, and provides detailed, adaptable experimental protocols for determining the solubility and stability of this compound.

Executive Summary

eCF506 is a potent and selective inhibitor of Src tyrosine kinase, locking the protein in its inactive conformation. This unique mechanism of action inhibits both the enzymatic and scaffolding functions of Src, offering potential therapeutic advantages over other Src family kinase inhibitors. While specific data for the deuterated form, this compound, is not publicly available, this guide leverages data from its non-deuterated counterpart, eCF506, and established methodologies to provide a robust framework for its characterization.

Solubility of eCF506 in DMSO

Precise knowledge of a compound's solubility is fundamental for the preparation of stock solutions and ensuring accurate concentrations in experimental assays. The following data summarizes the reported solubility of eCF506 in DMSO. It is crucial to experimentally verify these values for this compound.

Data Presentation: Solubility of eCF506 in DMSO

| Concentration (mg/mL) | Molar Concentration (mM) | Method | Notes |

| 30 | 58.75 | Not specified | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |

| 62.5 | 122.40 | Not specified; requires ultrasonic agitation | - |

| ≥ 2.08 | ≥ 4.07 | In various solvent systems containing 10% DMSO | Part of in vivo formulation protocols.[2][3] |

Experimental Protocol for Determining Solubility

The following is a generalized protocol based on the shake-flask method, which is a gold-standard technique for determining equilibrium solubility. This can be adapted to determine the solubility of this compound in DMSO.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in DMSO at various temperatures.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of anhydrous DMSO (e.g., 1 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to the desired temperature (e.g., 25°C for room temperature, 37°C for physiological temperature).

-

Shake the samples for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe, avoiding the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment by HPLC.

-

Construct a calibration curve from the standards.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility at that specific temperature.

-

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound in DMSO.

Stability of this compound in DMSO

The chemical stability of compounds in DMSO is critical for the integrity of screening libraries and the reliability of experimental results. While no specific stability data for eCF506 or this compound in DMSO is available, general studies indicate that most compounds are stable in DMSO under appropriate storage conditions. Factors that can affect stability include water content, oxygen exposure, freeze-thaw cycles, and temperature.[4]

Experimental Protocols for Determining Stability

The following are generalized protocols to assess the stability of this compound in DMSO over time and under different conditions.

Protocol 1: LC-MS Method for Stability Assessment

Objective: To quantify the degradation of this compound in DMSO over time at different storage temperatures.

Materials:

-

Stock solution of this compound in anhydrous DMSO (e.g., 10 mM)

-

Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Prepare a bulk stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

-

Store the aliquots at the different temperatures to be tested.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each temperature condition.

-

Dilute the sample to a suitable concentration for LC-MS analysis.

-

Analyze the sample using a validated LC-MS/MS method to quantify the parent compound (this compound) and any potential degradation products.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of compound remaining.

-

A compound is often considered stable if >90% of the initial concentration remains.

-

Protocol 2: NMR Method for Stability Assessment

Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in DMSO by monitoring changes in its NMR spectrum.

Materials:

-

This compound (solid)

-

DMSO-d6 (deuterated DMSO)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of DMSO-d6 in an NMR tube to create a solution of known concentration.

-

Acquire an initial ¹H NMR spectrum (time 0).

-

-

Incubation and Monitoring:

-

Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

-

Acquire subsequent ¹H NMR spectra at various time points.

-

-

Data Analysis:

-

Compare the spectra over time. The appearance of new peaks or a decrease in the integral of the characteristic peaks of this compound would indicate degradation.

-

An internal standard can be included for more quantitative analysis.

-

Experimental Workflow for Stability Assessment

Caption: General workflow for assessing the stability of this compound in DMSO.

eCF506 Signaling Pathway

eCF506 is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis. Src is often overexpressed and/or hyperactivated in a variety of human cancers.

eCF506 uniquely locks Src in its inactive conformation, thereby inhibiting both its kinase activity and its scaffolding function, which prevents the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[5][6]

Src Signaling Pathway and Inhibition by eCF506

Caption: Simplified Src signaling pathway and the inhibitory mechanism of eCF506.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in DMSO for researchers and drug development professionals. While specific experimental data for the deuterated compound is pending, the information on eCF506 and the detailed protocols herein offer a clear path for its characterization. Rigorous assessment of these physicochemical properties is a cornerstone of robust preclinical development, ensuring the generation of high-quality data and facilitating the advancement of promising therapeutic candidates like this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

For Immediate Release

EDINBURGH, UK – In a significant advancement for oncology drug development, the small molecule eCF506 has emerged as a highly potent and selective inhibitor of SRC tyrosine kinase, demonstrating a novel mechanism of action that confers increased efficacy and tolerability over existing therapies. This technical guide provides an in-depth review of eCF506, its deuterated analog eCF506-d5, and related compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their preclinical evaluation and therapeutic potential.

Executive Summary

eCF506, and its stable isotope-labeled counterpart this compound, represent a new class of SRC inhibitors that lock the kinase in its native, inactive conformation. This unique mechanism inhibits not only the enzymatic activity of SRC but also its crucial scaffolding functions, preventing the formation of oncogenic signaling complexes. This dual action translates to superior anti-tumor activity and a more favorable safety profile compared to traditional SRC/ABL inhibitors such as dasatinib, bosutinib, and saracatinib. This review consolidates the current knowledge on the biochemical potency, cellular activity, pharmacokinetic properties, and preclinical efficacy of eCF506 and its analogs, providing detailed experimental methodologies and visualizing key biological pathways.

Comparative Analysis of Kinase Inhibitory Potency

The selectivity and potency of eCF506 have been extensively characterized against a broad panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of eCF506 and related SRC inhibitors, highlighting the exceptional selectivity of eCF506 for SRC family kinases (SFKs) over ABL kinase.

| Compound | SRC (nM) | YES1 (nM) | Fyn (nM) | ABL (nM) | c-Kit (nM) | PDGFRβ (nM) |

| eCF506 | <0.5 | 2.1 | <0.5 | 479 | >10,000 | >10,000 |

| Dasatinib | 0.8 | - | <1.1 | <1 | 79 | 28 |

| Bosutinib | 1.2 | - | - | 1 | - | - |

| Saracatinib | 2.7 | - | - | >10-fold selective for SRC over Abl | - | - |

Antiproliferative and In Vivo Efficacy

eCF506 has demonstrated potent antiproliferative activity across a range of breast cancer cell lines. The table below presents the 50% growth inhibition (GI50) values for eCF506 and comparator drugs in representative breast cancer cell lines.

| Compound | MDA-MB-231 (GI50, μM) | MCF7 (GI50, μM) | JIMT-1 (GI50, μM) |

| eCF506 | 0.038 | 0.009 | 0.222 |

| Dasatinib | 0.019 | 0.048 | 0.048 |

| Bosutinib | 0.304 | 0.501 | - |

| Saracatinib | 0.398 | 0.631 | - |

Data extracted from a study by Temps et al., which should be consulted for full details.

In vivo studies using a syngeneic murine breast cancer model (MetBo2 cells in FVB mice) have shown that oral administration of eCF506 at 40 mg/kg daily leads to significant tumor growth inhibition.

Pharmacokinetic Profile

A comparative summary of the available pharmacokinetic parameters for eCF506 and related SRC inhibitors is provided below.

| Compound | Oral Bioavailability (%) | Tmax (hours) | Half-life (hours) |

| eCF506 | 25.3 | - | - |

| Dasatinib | - | 0.5 - 6 | 3 - 5 |

| Bosutinib | - | - | 22.5 |

| Saracatinib | - | - | ~40 |

Signaling Pathway Modulation

eCF506's unique mechanism of action directly impacts the SRC-Focal Adhesion Kinase (FAK) signaling axis, a critical pathway in cancer cell proliferation, migration, and survival. By locking SRC in its inactive state, eCF506 prevents the phosphorylation of FAK and the subsequent activation of downstream pathways such as RAS-MAPK and PI3K-AKT.

Experimental Protocols

SRC Kinase Assay

A representative protocol for determining the in vitro potency of inhibitors against SRC kinase is the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Dilute SRC enzyme, poly(E,Y)4:1 substrate, ATP, and test compounds (e.g., eCF506) in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Kinase Reaction: In a 384-well plate, add 1 µL of the test compound, 2 µL of a master mix containing SRC and substrate, and initiate the reaction by adding 2 µL of ATP. Incubate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus, the kinase activity. IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MDA-MB-231 cells)

The antiproliferative effects of the compounds are typically assessed using a resazurin-based assay.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., eCF506, dasatinib) for 72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for 4 hours. Measure the fluorescence (560 nm excitation/590 nm emission) to determine the number of viable cells.

-

Data Analysis: Calculate the GI50 values from the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model

The antitumor efficacy in a preclinical setting can be evaluated as follows:

-

Cell Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.

-

Tumor Growth and Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer eCF506 (e.g., 40 mg/kg) or vehicle control daily via oral gavage.

-

Monitoring: Monitor tumor volume and body weight twice weekly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Analyze tumor tissues for pharmacodynamic markers.

Ames Test for Mutagenicity

A bacterial reverse mutation assay (Ames test) is conducted to assess the mutagenic potential of a compound.

-

Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Exposure: Expose the bacterial strains to various concentrations of the test compound (e.g., eCF506) on histidine-deficient agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A negative Ames test for eCF506 has been reported.

Logical and Experimental Workflows

The preclinical evaluation of a novel kinase inhibitor like eCF506 follows a structured workflow from initial discovery to in vivo efficacy studies.

Conclusion

eCF506 and its deuterated analog this compound represent a promising new generation of SRC inhibitors with a distinct and highly advantageous mechanism of action. Their ability to selectively stabilize the inactive conformation of SRC leads to a potent and dual inhibition of both catalytic and scaffolding functions, resulting in superior preclinical antitumor activity and an improved safety profile. The comprehensive data presented in this technical guide underscore the significant therapeutic potential of eCF506 for the treatment of SRC-driven cancers and provide a solid foundation for its continued clinical development. Further investigation into predictive biomarkers and combination strategies will be crucial in fully realizing the clinical utility of this novel therapeutic agent.

An In-depth Technical Guide to the Potential Off-Target Effects of eCF506

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the off-target profile of eCF506 (also known as NXP900), a potent and selective inhibitor of SRC family kinases (SFKs). The information is based on preclinical data and highlights the compound's high selectivity, which translates to a favorable safety and tolerability profile compared to other multi-kinase inhibitors.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of targeted cancer therapy. However, their efficacy and safety are often dictated by their selectivity. The inherent promiscuity of many kinase inhibitors can lead to off-target effects, resulting in dose-limiting toxicities and a narrow therapeutic window. While some polypharmacology can be beneficial, high selectivity is often a desirable feature to minimize adverse effects and clearly elucidate the biological consequences of inhibiting the intended target.[1]

eCF506 (NXP900) is a first-in-class small molecule inhibitor developed to target SRC family kinases with high potency and selectivity.[2] Increased SRC activity is implicated in the progression, migration, and drug resistance of numerous solid tumors, including breast, colon, and prostate cancers.[2] This guide summarizes the known off-target profile of eCF506, presenting quantitative data and the experimental methodologies used for its characterization.

Mechanism of Action: A Conformation-Selective Approach

Unlike many ATP-competitive inhibitors, eCF506 employs a unique mechanism of action. It locks its primary target, SRC, in its native, inactive conformation.[1][3] This not only inhibits the kinase's enzymatic (catalytic) activity but also its non-enzymatic scaffolding functions, preventing the formation of critical protein complexes, such as the SRC-FAK complex.[3] This dual inhibition mode is believed to contribute to its potent anti-tumor activity and high selectivity across the kinome.[2][3]

References

Methodological & Application

Application Notes: Utilizing eCF506-d5 for Western Blot Analysis of the SRC Signaling Pathway

Introduction

eCF506 is a highly potent, selective, and orally bioavailable inhibitor of SRC tyrosine kinase with an IC50 value of less than 0.5 nM. Its deuterated form, eCF506-d5, is functionally identical for in vitro cellular assays such as Western blot and is typically used as an internal standard in mass spectrometry. The unique mechanism of eCF506 involves locking the SRC kinase in its native, inactive conformation. This dual-action inhibition obstructs both the enzymatic (kinase) activity and the scaffolding function of SRC, preventing the phosphorylation of and complex formation with its partners, such as Focal Adhesion Kinase (FAK). This conformational selectivity provides a distinct advantage over traditional ATP-competitive SRC inhibitors, resulting in increased efficacy and tolerability.

Western blotting is an ideal method to investigate the cellular effects of this compound. By measuring changes in the phosphorylation status of SRC and its downstream effectors, researchers can confirm target engagement, determine effective concentrations, and elucidate the functional consequences of SRC inhibition in various cell models.

Key Applications for Western Blot

-

Target Engagement and Potency: Assess the dose-dependent inhibition of SRC auto-phosphorylation at tyrosine 416 (p-SRC Y416) to determine the effective concentration of this compound in specific cell lines.

-

Downstream Pathway Analysis: Evaluate the phosphorylation status of key downstream SRC substrates, such as FAK at tyrosine 397 (p-FAK Y397), to confirm pathway inhibition.

-

Mechanism of Action Studies: Compare the effects of this compound with other SRC inhibitors (e.g., dasatinib) on SRC and FAK phosphorylation to highlight its unique mode of action.

-

Time-Course Analysis: Investigate the kinetics of SRC pathway inhibition by treating cells with this compound over various time points.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on SRC and FAK Phosphorylation

This protocol details the steps to analyze the effect of varying concentrations of this compound on the phosphorylation of SRC and FAK in a chosen cell line (e.g., MDA-MB-231 breast cancer cells).

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

-

Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). Also, include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 6 hours) at 37°C in a CO2 incubator.

B. Cell Lysis and Protein Quantification

-

Wash: Aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation & Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

C. SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in the appropriate blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence detection system.

-

Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, strip the membrane and re-probe with another primary antibody (e.g., for a loading control like GAPDH or β-actin).

Data Presentation

Table 1: Properties and Handling of this compound

| Property | Description |

| Target | SRC Family Kinases (SFKs), including SRC and YES1. |

| Mechanism of Action | Locks SRC in its native inactive conformation, inhibiting both kinase activity and scaffolding functions. |

| IC50 | < 0.5 nM for SRC kinase. |

| Solubility | Soluble in DMSO (e.g., 30 mg/mL or 58.75 mM). |

| Stock Solution Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years. |

| Typical Cell Treatment | 10 nM - 500 nM for 6-24 hours. Complete inhibition of p-SRC and p-FAK is observed at 100 nM. |

Table 2: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Host Species | Suggested Dilution | Supplier (Example) | Purpose |

| Phospho-SRC (Y416) | Rabbit | 1:1000 | Cell Signaling | Measures SRC activation state |

| Total SRC | Rabbit/Mouse | 1:1000 | Cell Signaling | Control for total SRC protein levels |

| Phospho-FAK (Y397) | Rabbit | 1:1000 | Cell Signaling | Measures downstream pathway inhibition |

| Total FAK | Rabbit/Mouse | 1:1000 | Cell Signaling | Control for total FAK protein levels |

| GAPDH / β-actin | Mouse/Rabbit | 1:5000 - 1:10000 | Abcam, CST | Loading control to ensure equal protein loading |

Visualizations

Caption: Mechanism of eCF506 action on the SRC-FAK signaling pathway.

Caption: Experimental workflow for Western blot analysis using this compound.

Application Notes and Protocols for eCF506-d5 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a highly potent and selective inhibitor of SRC family kinases (SFKs), including YES1.[1] Its unique mechanism of action involves locking SRC in its native, inactive conformation, thereby inhibiting both the enzymatic and scaffolding functions of the kinase.[2] This mode of inhibition prevents the phosphorylation of downstream targets and disrupts the formation of critical signaling complexes, such as the SRC-Focal Adhesion Kinase (FAK) complex.[2] Preclinical studies in various mouse models of cancer, including breast and esophageal squamous cell carcinoma, have demonstrated the promising anti-tumor efficacy and tolerability of eCF506. This document provides detailed application notes and protocols for the use of eCF506-d5 in in vivo mouse studies, based on currently available data.

A Note on this compound: The "-d5" designation suggests that this is a deuterated form of eCF506. Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life, which could lead to enhanced efficacy and a better safety profile. While specific comparative data for this compound versus a non-deuterated version is not currently available in the public domain, the protocols and data presented herein for eCF506 are considered applicable to this compound for the purpose of preclinical in vivo studies. Researchers should consider the potential for altered pharmacokinetics when designing and interpreting their experiments.

Data Presentation

In Vivo Efficacy of eCF506 in Mouse Models

| Parameter | Breast Cancer Model (MetBo2 Allograft) | Esophageal Squamous Cell Carcinoma Model (KYSE70 Xenograft) |

| Mouse Strain | Immunocompetent FVB Mice | CD1 Nude Mice |

| Treatment Dose | 40 mg/kg | 40 mg/kg |

| Administration | Daily Oral Gavage | Daily Oral Gavage |

| Treatment Duration | 28 days | 28 days |

| Tumor Growth Inhibition | Potent anti-tumor activity observed, superior to dasatinib (20 mg/kg).[2][3] Two out of eight mice remained tumor-free at the study endpoint (148 days).[2] | Average decrease in tumor volume of 71% in the eCF506-treated group. |

| Control Group Outcome | - | 472% increase in tumor volume in the vehicle control group. |

| Tolerability | Animal weight remained stable and comparable to the vehicle-treated group.[2] | A mean increase from baseline in body weight of 2.0% in the eCF506 group versus 3.5% in the control group, indicating good tolerability. |

Pharmacokinetic Parameters of eCF506 in Mice

Experimental Protocols

Formulation of this compound for Oral Gavage

This compound can be formulated in a citrate buffer for oral administration in mice. This method has been shown to produce a clear solution.[2]

Materials:

-

This compound powder

-

Citric acid

-

Sodium citrate

-

Ultrapure water

-

HCl or NaOH for pH adjustment

Protocol for 3 mmol/L Citrate Buffer (pH ~3.0):

-

Prepare a 0.1 M Citric Acid Solution: Dissolve 21 g of citric acid in 1 L of ultrapure water.

-

Prepare a 0.1 M Sodium Citrate Solution: Dissolve 29.4 g of sodium citrate in 1 L of ultrapure water.

-

Mix the Solutions: Combine 18 mL of the 0.1 M citric acid solution with 82 mL of the 0.1 M sodium citrate solution.

-

Adjust the Final Volume: Bring the total volume to 1 L with ultrapure water.

-

Confirm pH: The resulting buffer should have a pH of approximately 3.0. Adjust if necessary with HCl or NaOH.

-

Dissolve this compound: On the day of the experiment, weigh the required amount of this compound and dissolve it in the 3 mmol/L citrate buffer to the desired final concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a mouse receiving 100 µL).[2] Ensure the solution is clear before administration.

In Vivo Tumor Model and Dosing Protocol

This protocol describes a general workflow for an in vivo efficacy study using a xenograft or allograft mouse model.

Animal Models:

-

Immunocompromised mice (e.g., CD1 nude) are suitable for xenograft models using human cancer cell lines.

-

Immunocompetent mice (e.g., FVB) are used for syngeneic models with murine cancer cell lines to study the interaction with the immune system.

Protocol:

-

Cell Culture: Culture the desired cancer cell line (e.g., MetBo2 for breast cancer, KYSE70 for esophageal cancer) under standard conditions.

-

Tumor Implantation:

-

For subcutaneous models, inject cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with Matrigel into the flank or mammary fat pad of the mice.

-

Monitor the mice regularly for tumor growth.

-

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., approximately 0.1 cm³), randomize the mice into treatment and control groups.[3]

-

Dosing:

-

Monitoring:

-

Measure tumor volume with calipers twice a week.

-

Monitor the body weight of the mice to assess toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits SRC, preventing SRC-FAK complex formation and downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in mice.

References

Application Note: Preparation of eCF506-d5 Stock Solutions for Preclinical Assays

Introduction

eCF506, also known as NXP900, is a highly potent and selective, orally bioavailable inhibitor of SRC and YES1 kinases.[1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation. This not only inhibits the enzyme's catalytic activity but also its scaffolding function, preventing the formation of critical protein complexes, such as with Focal Adhesion Kinase (FAK).[3][4][5] This dual inhibition leads to increased antitumor efficacy and tolerability compared to traditional ATP-competitive SRC inhibitors.[3][4]

eCF506-d5 is the deuterated form of eCF506, commonly used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in these assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Compound Information and Properties

A summary of the key chemical and physical properties of eCF506 is provided below. The molecular weight has been adjusted for the five deuterium atoms in the this compound isotopologue.

| Property | Value | Source |

| Compound Name | This compound / NXP900-d5 | [1][6] |

| Mechanism of Action | SRC/YES1 Kinase Inhibitor (conformation selective) | [1][3][4] |

| Molecular Formula | C₂₆H₃₃D₅N₈O₃ | [6] |

| Molecular Weight | ~515.66 g/mol | Calculated from[6] |

| IC₅₀ (SRC Kinase) | < 0.5 nM | [1][7] |

Solubility Data

This compound is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing primary stock solutions.[6][7]

| Solvent | Maximum Solubility | Notes | Source |

| DMSO | 62.5 mg/mL (~121.2 mM) | Ultrasonic assistance may be required for complete dissolution. | [6] |

| 30 - 100 mg/mL | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. | [7] | |

| Water | < 0.1 mg/mL | Considered insoluble. | [6] |

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted for various assays.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator bath (optional, recommended)

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.516 mg of the compound.

-

Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 515.66 g/mol = 0.000516 g = 0.516 mg

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is fully dissolved. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.[6] The final solution should be clear.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the primary stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots as recommended in the storage table below.

Caption: Workflow for preparing this compound primary stock solution.

Preparation of Working Solutions

For In Vitro Cell-Based Assays: Primary stock solutions must be diluted to final working concentrations in cell culture media. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][8]

-

Perform serial dilutions of the 10 mM primary stock solution in cell culture medium to achieve the desired final concentrations (e.g., for a final concentration of 100 nM).[1]

-

Ensure the final DMSO concentration in the culture well does not exceed 0.1% v/v.[3] Always prepare a vehicle control using the same final concentration of DMSO in the medium.

For In Vivo Animal Studies: eCF506 is orally bioavailable.[1][7] For oral gavage, specific formulations are required to create a stable solution or suspension. Fresh preparation of these working solutions is highly recommended.[1]

-

Example Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. To prepare, add each solvent sequentially and mix thoroughly to ensure a clear solution.[6]

-

Example Formulation 2: 10% DMSO, 90% corn oil. Mix the DMSO stock with corn oil.[6]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

| Form | Storage Temp. | Stability Period | Source |

| Solid Powder | -20°C | 3 years | [6] |

| 4°C | 2 years | [6] | |

| Stock Solution in DMSO | -80°C | 2 years | [1][6] |

| -20°C | 1 year | [1][6] |

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] If precipitation is observed in a thawed aliquot, warm gently and vortex/sonicate to redissolve before use.

eCF506 Mechanism of Action: SRC/FAK Signaling Pathway

eCF506 uniquely inhibits SRC by locking it in its inactive state, which prevents the phosphorylation of its binding partners like FAK and disrupts downstream signaling cascades that promote cell proliferation and migration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dundee.ac.uk [dundee.ac.uk]

- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols: eCF506-d5 as a Tool for Studying Protein Degradation

Introduction

eCF506 (also known as NXP900) is a highly potent and selective small molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2] Its primary mechanism of action is not to induce protein degradation, but rather to lock the SRC kinase in its native, inactive conformation. This unique mechanism inhibits both the enzyme's catalytic activity and its scaffolding function, preventing it from forming complexes with protein partners like Focal Adhesion Kinase (FAK).[1][3][4]

The "-d5" designation in eCF506-d5 indicates that the molecule has been synthesized with five deuterium atoms. Deuteration is the substitution of hydrogen atoms with their heavier isotope, deuterium. In drug development and research, this is often done to:

-

Improve Metabolic Stability: C-D bonds are stronger than C-H bonds, which can slow down metabolic breakdown by enzymes, increasing the compound's half-life.

-

Serve as an Internal Standard: Deuterated compounds are invaluable in quantitative mass spectrometry-based assays (e.g., for pharmacokinetic studies) as they are chemically identical to the parent compound but have a different mass, allowing for precise quantification.

-

Investigate Reaction Mechanisms: The "kinetic isotope effect" can be used to study the mechanisms of enzymatic reactions.

While eCF506 is an inhibitor, it can be a valuable tool for researchers interested in protein degradation in two main contexts:

-

As a "warhead" for creating a PROTAC: The specific binding of eCF506 to SRC makes it an ideal starting point for designing a Proteolysis Targeting Chimera (PROTAC), a molecule engineered to specifically degrade SRC.

-

As a probe to study downstream effects: By inhibiting SRC's kinase and scaffolding functions, researchers can investigate how these activities influence the stability and degradation of other proteins in associated signaling pathways.

These application notes provide protocols and data related to both the direct inhibitory function of eCF506 and its potential application in the field of Targeted Protein Degradation (TPD).

Application Note 1: Characterizing the Inhibitory Activity of eCF506

This section details the primary function of eCF506 as a kinase inhibitor.

Mechanism of Action

Unlike many kinase inhibitors that bind to the active conformation of their target, eCF506 binds to and stabilizes the native, autoinhibited (inactive) conformation of SRC.[3] This prevents the conformational changes required for activation, thereby blocking both ATP binding and the exposure of domains required for binding to other proteins.[3][4]

References

Application Notes and Protocols for Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens within cells or tissues. This method relies on the specificity of antibodies to their target antigen and the sensitivity of fluorescent dyes to detect the antibody-antigen complex. This document provides a detailed protocol for performing immunofluorescence staining on both cultured cells and tissue sections.

Note on "eCF506-d5": Our search for the fluorophore "this compound" did not yield any specific fluorescent dye with this designation. The name "eCF506" corresponds to a known Src kinase inhibitor. Therefore, this protocol will proceed with a common blue fluorescent dye, such as DAPI or a spectrally similar equivalent, as a placeholder for nuclear counterstaining. Researchers should always consult the manufacturer's data sheet for the specific excitation and emission spectra of the fluorophore being used.

I. General Principles of Immunofluorescence

Immunofluorescence techniques can be categorized into two main types:

-

Direct Immunofluorescence: The primary antibody that binds to the target antigen is directly conjugated to a fluorophore. This method is quicker as it involves fewer steps.

-

Indirect Immunofluorescence: A primary antibody binds to the target antigen, and then a secondary antibody, which is conjugated to a fluorophore, binds to the primary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[1][2][3]

This protocol will focus on the more common indirect immunofluorescence method.

II. Experimental Protocols

A. Reagents and Buffers

Proper preparation of reagents is critical for successful immunofluorescence staining.

| Reagent/Buffer | Composition | Storage |

| 10X Phosphate Buffered Saline (PBS) | 80g NaCl, 2.0g KCl, 14.4g Na2HPO4, 2.4g KH2PO4 in 800mL distilled water. Adjust pH to 7.2-7.4 with HCl, then bring the volume to 1L. Sterilize by autoclaving.[4] | Room Temperature |

| 1X PBS | Dilute 100mL of 10X PBS in 900mL of distilled water. | Room Temperature |

| Fixation Solution (4% Paraformaldehyde) | Dissolve 4g of paraformaldehyde in 88mL of water by heating to 55-60°C. Add 10-15µL of 5N NaOH to dissolve. Add 10mL of 10X PBS. Adjust pH to 7.2. Bring the final volume to 100mL with distilled water. Prepare fresh in a fume hood.[4][5] | 4°C for up to one month |

| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in 1X PBS.[6][7] | Room Temperature |

| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody) in 1X PBS with 0.1-0.3% Triton X-100. | 4°C |

| Antibody Dilution Buffer | 1% BSA in 1X PBS with 0.1-0.3% Triton X-100.[5] | 4°C |

| Mounting Medium | A commercially available anti-fade mounting medium, with or without a nuclear counterstain like DAPI. | Per manufacturer's instructions |

B. Protocol for Cultured Cells

This protocol is suitable for adherent cells grown on coverslips or in chamber slides.[6][8][9][10]

-

Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into chamber slides and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with 1X PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[4][10]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[6][10]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

-

Counterstaining (Optional): If a nuclear counterstain is desired and not included in the mounting medium, incubate with a solution of DAPI (or other nuclear stain) for 5 minutes.

-

Final Wash: Wash once with 1X PBS.

-

Mounting: Carefully mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.[8] Seal the edges with nail polish if necessary to prevent drying.[8]

-

Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

C. Protocol for Frozen Tissue Sections

This protocol is for use with fresh or frozen tissues embedded in a cryo-embedding medium like OCT.[1][11]

-

Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or in liquid nitrogen. Store at -80°C.

-

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them onto charged microscope slides. Sections can be stored at -80°C.

-

Thawing and Fixation: Warm the slides to room temperature for about 30 minutes.[11] Fix the sections with cold acetone or methanol for 10 minutes at -20°C, or with 4% paraformaldehyde for 15 minutes at room temperature.[12]

-

Washing: Wash the slides three times with 1X PBS for 5 minutes each.

-

Permeabilization: If required for the target antigen, permeabilize with Permeabilization Buffer for 10 minutes.

-

Washing: Wash the slides three times with 1X PBS for 5 minutes each.

-

Blocking: Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[11]

-

Primary Antibody Incubation: Apply the diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times with 1X PBS for 5 minutes each.

-

Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.[11]

-

Washing: Wash the slides three times with 1X PBS for 5 minutes each, protected from light.

-

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Final Wash: Wash once with 1X PBS.

-

Mounting: Add a drop of anti-fade mounting medium and cover with a coverslip.

-

Imaging: Examine the sections under a fluorescence or confocal microscope.

III. Visualization and Data Presentation

A. Experimental Workflow

The following diagram illustrates the general workflow for indirect immunofluorescence staining.

B. Example Signaling Pathway: Generic Kinase Cascade

Immunofluorescence can be used to visualize the activation and translocation of proteins in signaling pathways. For instance, the phosphorylation and subsequent nuclear translocation of a transcription factor following kinase activation.

IV. Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| No Signal or Weak Signal | Primary antibody does not recognize the antigen in the fixed state | Try a different fixation method (e.g., methanol fixation). |

| Insufficient permeabilization for intracellular antigens | Increase permeabilization time or use a stronger detergent. | |

| Primary or secondary antibody concentration too low | Increase antibody concentration. | |

| Fluorophore has been photobleached | Minimize exposure to light during incubation and imaging. Use an anti-fade mounting medium. | |

| Non-specific Staining | Secondary antibody is binding non-specifically | Include a negative control without the primary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody. |

| Cross-reactivity of antibodies | Use highly cross-adsorbed secondary antibodies. |

V. Conclusion

This document provides a comprehensive guide for performing immunofluorescence staining. The provided protocols for cultured cells and tissue sections, along with the troubleshooting guide, should serve as a valuable resource for obtaining high-quality, reproducible results. The flexibility of this technique allows for its adaptation to a wide range of research applications in both basic science and drug development. Remember to always optimize the protocol for your specific cell type, target antigen, and antibodies.

References

- 1. usbio.net [usbio.net]

- 2. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 3. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arigobio.com [arigobio.com]

- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Immunofluorescence of cryopreserved tissue sections [protocols.io]

- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]

- 9. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Immunofluorescence protocol for frozen sections [sites.wustl.edu]

- 12. scbt.com [scbt.com]

Application Notes and Protocols for High-Throughput Screening Using eCF506-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a potent and highly selective inhibitor of Src family kinases (SFKs), particularly SRC and YES1.[1] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation, thereby inhibiting both its catalytic activity and its scaffolding functions.[2][3] This dual inhibition leads to potent anti-proliferative and anti-metastatic effects in various cancer models.[2] eCF506-d5 is the deuterated form of eCF506, intended for use as an internal standard in mass spectrometry-based bioanalytical assays to ensure accurate quantification. The replacement of hydrogen with deuterium atoms provides a distinct mass signature without altering the compound's chemical properties, making it an ideal tool for pharmacokinetic and metabolic studies.[4][5]

These application notes provide detailed protocols for utilizing eCF506 and its deuterated analog in high-throughput screening (HTS) campaigns to identify and characterize novel SRC inhibitors. The protocols are designed for researchers in drug discovery and development seeking to establish robust and reliable screening assays.

Mechanism of Action of eCF506

eCF506 is a type II kinase inhibitor that binds to the inactive "DFG-out" conformation of the SRC kinase domain.[2] This binding mode stabilizes the inactive state and prevents the conformational changes required for kinase activation and substrate phosphorylation. By locking SRC in this conformation, eCF506 not only blocks the phosphorylation of downstream substrates but also disrupts the formation of signaling complexes, such as the SRC-FAK (Focal Adhesion Kinase) complex, which is crucial for cell migration and invasion.[2]

Data Presentation

The following tables summarize the key quantitative data for eCF506, demonstrating its potency and selectivity. This data is essential for designing HTS assays and for interpreting screening results.

Table 1: In Vitro Kinase Inhibitory Activity of eCF506

| Kinase | IC50 (nM) |

| SRC | < 0.5[6] |

| YES1 | 2.1[3] |

| ABL | >1000[7] |

Table 2: Anti-proliferative Activity of eCF506 in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) |

| MDA-MB-231 | Triple-Negative | ~0.1 |

| MCF7 | ER+ | ~0.1 |

| T-47D | ER+ | ~0.2 |

| ZR-75.1 | ER+ | ~0.3 |

Data adapted from publicly available research.[2]

Experimental Protocols

The following are detailed protocols for biochemical and cell-based assays suitable for high-throughput screening of SRC inhibitors. eCF506 can be used as a positive control in these assays to validate assay performance.

Protocol 1: Biochemical High-Throughput Screening for SRC Kinase Inhibitors

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.

Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by recombinant SRC kinase.

Materials:

-

Recombinant human SRC kinase

-

TR-FRET Kinase Assay Kit (containing a biotinylated substrate peptide, a europium-labeled anti-phosphotyrosine antibody, and an APC-labeled streptavidin)

-

eCF506 (as a positive control)

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

384-well low-volume black plates

-

TR-FRET enabled plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and eCF506 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: a. Add 2 µL of diluted test compound or control to the wells of a 384-well plate. b. Add 4 µL of a solution containing SRC kinase and the biotinylated substrate peptide in assay buffer. c. Incubate for 15 minutes at room temperature.

-

Initiate Kinase Reaction: Add 4 µL of ATP solution in assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for SRC.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: a. Add 10 µL of a detection mix containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in detection buffer. b. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

-

Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). b. Normalize the data to positive (no inhibitor) and negative (e.g., high concentration of eCF506) controls. c. Determine the IC50 values for active compounds. d. Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Protocol 2: Cell-Based High-Content Screening for Inhibitors of SRC Signaling

This protocol utilizes high-content imaging to measure the inhibition of SRC-mediated signaling in a cellular context.

Objective: To identify compounds that inhibit the phosphorylation of a downstream SRC substrate (e.g., FAK) in a relevant cancer cell line.

Materials:

-

MDA-MB-231 breast cancer cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

eCF506 (as a positive control)

-

Test compounds

-

Primary antibody against phospho-FAK (Tyr397)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fixation and permeabilization buffers

-

384-well imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into 384-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of test compounds or eCF506 for a predetermined time (e.g., 2-4 hours).

-

Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: a. Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C. c. Wash the cells with PBS. d. Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

-

Imaging: Acquire images of the cells using a high-content imaging system, capturing fluorescence from both the phospho-FAK and nuclear channels.

-

Image Analysis: a. Use image analysis software to identify individual cells based on the nuclear stain. b. Quantify the intensity of the phospho-FAK staining within each cell. c. Normalize the phospho-FAK intensity to the cell number.

-

Data Analysis: a. Determine the dose-dependent inhibition of FAK phosphorylation for each compound. b. Calculate IC50 values for active compounds. c. Use eCF506 as a reference compound to benchmark the potency of hits.

Protocol 3: Use of this compound as an Internal Standard in Pharmacokinetic Studies

Objective: To accurately quantify the concentration of eCF506 in biological matrices (e.g., plasma, tissue homogenates) using LC-MS/MS.

Materials:

-

This compound (as an internal standard)

-

eCF506 (for creating a standard curve)

-

Biological matrix (e.g., plasma)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. To a known volume of the biological matrix, add a fixed amount of this compound solution. b. For the standard curve, add varying known amounts of eCF506 to the matrix. c. Add protein precipitation solvent, vortex, and centrifuge to pellet the proteins.

-

LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject the sample into the LC-MS/MS system. c. Use a suitable chromatographic method to separate eCF506 and this compound. d. Detect the parent and daughter ions for both eCF506 and this compound using multiple reaction monitoring (MRM).

-

Data Analysis: a. Calculate the peak area ratio of eCF506 to this compound. b. Generate a standard curve by plotting the peak area ratio against the known concentrations of eCF506. c. Determine the concentration of eCF506 in the unknown samples by interpolating their peak area ratios from the standard curve.

Mandatory Visualizations